molecular formula C32H38N2O6 B613515 Fmoc-D-Dab(Ivdde)-OH CAS No. 872169-32-9

Fmoc-D-Dab(Ivdde)-OH

Cat. No.: B613515
CAS No.: 872169-32-9
M. Wt: 546,67 g/mole
InChI Key: PTMIGKZUTGSHED-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dab(ivDde)-OH (CAS Number 872169-32-9) is a derivative of the non-proteinogenic amino acid D-2,4-diaminobutyric acid (D-Dab), specifically designed as a versatile building block for advanced solid-phase peptide synthesis (SPPS) . This compound is characterized by its orthogonal protecting group strategy, featuring a base-labile Fmoc (9-fluorenylmethoxycarbonyl) group on the alpha-amino acid and an acid-stable, hydrazine-labile ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) group on the side-chain gamma-amino acid . This arrangement allows for the sequential and selective deprotection of the side chain while the peptide is still on the resin. After the peptide backbone is assembled under standard basic conditions for Fmoc removal, the ivDde group can be selectively cleaved using a mild solution of hydrazine, exposing the side-chain amine for further site-specific elaboration . The primary research value of this compound lies in the synthesis of complex and novel peptide architectures. The exposed side-chain amine serves as a dedicated site for creating branched peptides, cyclizing peptides head-to-side-chain to constrain conformation, or conjugating payloads such as fluorescent probes or lipids for targeted delivery studies . The use of the D-enantiomer of diaminobutyric acid further enhances the utility of this building block by conferring proteolytic stability to the resulting peptides, making them more resistant to enzymatic degradation and potentially improving their performance in biological assays . This makes it an indispensable tool in chemical biology for exploring protein function and in pharmaceutical research for developing new peptide-based therapeutics, such as its documented use in the synthesis of the cyclopeptide antibiotic Polymyxin B1 . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-19(2)15-26(29-27(35)16-32(3,4)17-28(29)36)33-14-13-25(30(37)38)34-31(39)40-18-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,19,24-25,35H,13-18H2,1-4H3,(H,34,39)(H,37,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMMALLSYWTSAX-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Mechanistic Aspects of Orthogonal Protection

General Synthetic Routes for Fmoc-D-Dab(Ivdde)-OH Precursors

The synthesis of this compound involves a multi-step process that begins with the appropriate starting materials. A common precursor is D-diaminobutyric acid (D-Dab). The synthetic strategy revolves around the sequential and selective protection of the two amino groups and the carboxylic acid function.

A plausible synthetic route commences with the protection of the γ-amino group of D-Dab with the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group. This is typically achieved by reacting D-Dab with an Ivdde-donating reagent, such as Ivdde-chloride, in the presence of a base. Following the successful protection of the side-chain amino group, the α-amino group is then protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This step is generally carried out using reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.

An alternative approach involves starting with a more readily available precursor like Fmoc-D-glutamine (Fmoc-D-Gln-OH). Through a Hofmann rearrangement reaction, using a reagent such as [bis(trifluoroacetoxy)iodo]benzene, Fmoc-D-Gln-OH can be converted to Fmoc-D-Dab-OH. iris-biotech.de Subsequently, the Ivdde group can be introduced onto the γ-amino group to yield the final product, this compound.

The table below outlines the key reactants and their roles in the synthesis of this compound precursors.

Reactant/PrecursorRole in Synthesis
D-Diaminobutyric acid (D-Dab)Core amino acid structure
Fmoc-D-glutamine (Fmoc-D-Gln-OH)Alternative starting material for Fmoc-D-Dab-OH synthesis
Ivdde-chlorideReagent for the introduction of the Ivdde protecting group
Fmoc-chloride (Fmoc-Cl) / Fmoc-OSuReagents for the introduction of the Fmoc protecting group
[Bis(trifluoroacetoxy)iodo]benzeneReagent for Hofmann rearrangement of Gln to Dab
Base (e.g., triethylamine, sodium bicarbonate)Catalyst and pH control for protection reactions

Principles of Orthogonal Protection in this compound

Orthogonal protection is a fundamental concept in SPPS that allows for the selective removal of one type of protecting group in the presence of others. sci-hub.se this compound is designed with two distinct protecting groups, Fmoc and Ivdde, which are labile under different chemical conditions, thereby enabling site-specific modifications of a growing peptide chain. wikidot.com

Fmoc Group Chemistry and Alpha-Amino Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of the α-amino group of amino acids during SPPS. Current time information in Bangalore, IN. Its popularity stems from its stability under the acidic conditions often used to cleave side-chain protecting groups, while being readily removable under mild basic conditions. sci-hub.se

The cleavage of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). sigmaaldrich.com The mechanism proceeds via a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide. The fluorenyl moiety possesses a strong ultraviolet absorbance, which can be utilized to monitor the progress of both the coupling and deprotection steps during synthesis. sigmaaldrich.com

Ivdde Group Chemistry and Gamma-Amino Protection

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (Ivdde) group is employed for the protection of the γ-amino group in the side chain of D-diaminobutyric acid. peptide.com The Ivdde group is a more sterically hindered and stable derivative of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group. peptide.comchempep.com

The key feature of the Ivdde group is its stability towards the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc group, as well as its stability to acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of many other side-chain protecting groups. wikidot.comsigmaaldrich.com This orthogonality is crucial for synthetic strategies that require modification of the side chain of the Dab residue while the peptide is still attached to the solid support.

Selective Deprotection Methodologies for the Ivdde Group

The selective removal of the Ivdde group is a critical step that unmasks the γ-amino group for further functionalization, such as branching, cyclization, or the attachment of labels. This deprotection is typically achieved using hydrazine-based protocols, with hydroxylamine (B1172632) offering a potential alternative.

Hydrazine-Based Cleavage Protocols and Optimization

The standard method for the cleavage of the Ivdde group is treatment with a dilute solution of hydrazine (B178648) in DMF. sigmaaldrich.com A commonly used condition is 2% hydrazine in DMF. sigmaaldrich.compeptide.com The reaction mechanism involves the nucleophilic attack of hydrazine on the vinylic carbon of the Ivdde group, leading to the formation of a stable, chromophoric indazole derivative and the release of the free amine. sigmaaldrich-jp.com This chromophoric byproduct absorbs strongly around 290-300 nm, allowing for spectrophotometric monitoring of the deprotection reaction. researchgate.netsigmaaldrich-jp.com

While a 2% hydrazine solution is generally effective, the efficiency of the deprotection can be influenced by several factors. Research has shown that in some cases, particularly with sterically hindered sequences or peptides prone to aggregation, a 2% hydrazine solution may result in incomplete deprotection. sigmaaldrich-jp.com Optimization of the cleavage protocol can significantly improve the yield of the desired deprotected product.

Studies on the optimization of Ivdde removal have demonstrated that increasing the hydrazine concentration can lead to more complete deprotection. For instance, increasing the hydrazine concentration from 2% to 4% has been shown to significantly enhance the extent of Ivdde removal. sigmaaldrich-jp.com The reaction time and the number of treatments are also critical parameters. A typical protocol involves multiple short treatments (e.g., 3 x 3 minutes) with fresh reagent to drive the reaction to completion and to wash away the byproducts. peptide.com

The table below summarizes key parameters and their effects on the optimization of hydrazine-based Ivdde deprotection.

ParameterGeneral ProtocolOptimization Findings
Hydrazine Concentration 2% in DMF sigmaaldrich.compeptide.comIncreasing to 4% can significantly improve completion of deprotection. sigmaaldrich-jp.com Concentrations up to 10% have been used for difficult removals. sigmaaldrich.com
Reaction Time Multiple short treatments (e.g., 3 minutes each) peptide.comIncreasing reaction time per treatment (e.g., to 5 minutes) can marginally increase deprotection. sigmaaldrich-jp.com
Number of Iterations Typically 3 treatments peptide.comIncreasing the number of treatments from 3 to 4 shows nominal improvement. sigmaaldrich-jp.com

It is important to note that higher concentrations of hydrazine can potentially lead to undesired side reactions, such as the reduction of certain other functional groups if present in the peptide sequence. peptide.com Therefore, optimization should be carried out carefully, considering the specific peptide sequence and other protecting groups present.

Hydroxylamine-Mediated Deprotection Strategies

An alternative to hydrazine for the cleavage of Dde-type protecting groups is the use of hydroxylamine. peptide.com While more commonly reported for the Dde group, this methodology is also applicable to the Ivdde group. chempep.comsigmaaldrich.com A key advantage of using hydroxylamine is the potential for achieving orthogonality with the Fmoc group, as some protocols suggest that hydroxylamine can selectively remove Dde/Ivdde without affecting Fmoc protection. peptide.comsigmaaldrich.com

A common protocol involves the use of hydroxylamine hydrochloride in the presence of a base, such as imidazole (B134444), in a solvent like N-methylpyrrolidone (NMP). peptide.compeptide.com The proposed mechanism involves the formation of a succinimide (B58015) intermediate from the protected amino acid, which is then cleaved by hydroxylamine. nih.gov

A typical deprotection cocktail consists of hydroxylamine hydrochloride and imidazole in NMP, sometimes with the addition of dichloromethane (B109758) (DCM). bachem.com The reaction is generally carried out at room temperature for a period ranging from 30 minutes to a few hours. peptide.combachem.com

The following table outlines a general protocol for hydroxylamine-mediated deprotection.

ReagentRole/Concentration
Hydroxylamine hydrochlorideCleavage reagent (e.g., 1 equivalent based on Ivdde content) peptide.com
ImidazoleBase (e.g., 0.75 equivalents based on Ivdde content) peptide.com
N-methylpyrrolidone (NMP)Solvent peptide.com
Dichloromethane (DCM)Co-solvent (optional) bachem.com

The hydroxylamine-mediated approach offers a milder alternative to hydrazine and can be particularly useful in syntheses where the presence of hydrazine might be problematic. However, the reaction kinetics and efficiency can be sequence-dependent, and optimization may be required for specific applications.

Investigation of Deprotection Efficiency and Kinetics

The standard method for the cleavage of the Ivdde group involves treatment with a dilute solution of hydrazine in a suitable solvent, typically N,N-dimethylformamide (DMF). advancedchemtech.com The utility of this method stems from the stability of the Ivdde-protected amine to the piperidine solutions used for Fmoc group removal and to trifluoroacetic acid (TFA), which is often used for final cleavage from the resin. The deprotection reaction with hydrazine proceeds via the formation of a chromophoric indazole derivative, which allows the reaction progress to be monitored spectrophotometrically by measuring the absorbance at approximately 290 nm. researchgate.net

Research findings indicate that the efficiency of Ivdde removal can be variable. In some cases, deprotection can be sluggish and incomplete. sigmaaldrich-jp.com Factors influencing the reaction rate and completeness include the peptide's primary sequence, potential for peptide aggregation on the solid support, and the position of the Ivdde-protected residue within the peptide chain. sigmaaldrich-jp.com Deprotection is often more challenging when the modified residue is located near the C-terminus. sigmaaldrich-jp.com

To address these challenges, various deprotection protocols have been reported, with adjustments in reagent concentration, reaction time, and temperature to optimize cleavage efficiency. These variations highlight the empirical nature of optimizing deprotection in solid-phase peptide synthesis (SPPS).

Table 1: Comparison of Reported Hydrazine-Based Deprotection Protocols for the Ivdde Group
ReagentConcentrationSolventTimeTemperatureNotesReference
Hydrazine monohydrate2% (v/v)DMF3 x 3 minutesRoom TemperatureStandard batch-wise method. For difficult cases, concentrations up to 10% have been employed.
Hydrazine hydrate2% (v/v)DMF2 x 1 hourNot SpecifiedUsed in the synthesis of a double-stranded peptide, suggesting longer reaction times may be needed for complex structures. scispace.com
Hydrazine (35 wt% in H₂O)2%Not Specified30 minutes37 °CApplied in a one-pot stapling and deprotection sequence. nih.gov

The kinetics of the deprotection are a crucial consideration for maintaining the orthogonality of the protection scheme. While the Ivdde group is designed to be stable to the piperidine used for Fmoc removal, some studies have noted that repeated piperidine treatments during a long synthesis can cause minor degradation of the Ivdde group. researchgate.net More significantly, the Fmoc group is not completely stable to hydrazine. sigmaaldrich-jp.com This lack of perfect orthogonality means that during Ivdde cleavage, premature removal of the N-terminal Fmoc group can occur. To prevent this, the N-terminal amino group is often protected with a group stable to hydrazine, such as a t-butyloxycarbonyl (Boc) group, prior to Ivdde removal.

Furthermore, the choice of deprotection conditions can be influenced by the presence of other protecting groups. For instance, if allyl-based protecting groups are present in the peptide, the addition of allyl alcohol as a scavenger to the hydrazine solution is recommended to prevent the unintended reduction of the allyl group's double bond.

To overcome the limitations associated with hydrazine, alternative deprotection reagents have been investigated. A method employing hydroxylamine hydrochloride and imidazole in N-Methyl-2-pyrrolidone (NMP) has been shown to provide complete orthogonality with the Fmoc group for the related Dde group, suggesting a potential pathway for improving the deprotection strategy for Ivdde as well. researchgate.net

Table 2: Factors Affecting Ivdde Deprotection Efficiency and Kinetics
FactorDescriptionImpact on Efficiency and KineticsReference
Peptide AggregationThe folding or aggregation of the peptide chain on the solid support can sterically hinder reagent access to the Ivdde group.Reduces reaction rate, potentially leading to incomplete deprotection. sigmaaldrich-jp.com
Residue PositionThe location of the this compound residue within the peptide sequence.Deprotection can be slower when the residue is near the C-terminus. sigmaaldrich-jp.com
Fmoc Group LabilityThe Fmoc protecting group exhibits some instability towards hydrazine.Can lead to undesired Fmoc deprotection, compromising orthogonality. Often requires prior protection of the N-terminus with Boc.
Presence of Other Protecting GroupsCompatibility of the hydrazine reagent with other protecting groups on the peptide.Side reactions can occur, such as the reduction of allyl groups, requiring the use of scavengers.
Reagent Concentration & TimeThe concentration of hydrazine and the duration of the treatment.Conditions range from minutes to hours, with higher concentrations used for difficult cleavages, indicating a direct influence on reaction kinetics and success. scispace.com

Fmoc D Dab Ivdde Oh in the Construction of Complex Peptide Architectures

Methodologies for Branched Peptide Synthesis

Fmoc-D-Dab(Ivdde)-OH is instrumental in the synthesis of branched peptides. The Fmoc group on the α-amine is labile to piperidine (B6355638), a standard condition in Fmoc-based SPPS, while the Ivdde group protecting the γ-amine is stable under these conditions. sigmaaldrich.com The Ivdde group is, however, selectively removable with a mild solution of hydrazine (B178648) (typically 2-10%) in DMF. sigmaaldrich.com This orthogonality allows for the linear assembly of the main peptide chain, followed by the selective deprotection of the Dab side chain to expose a free amine. This amine can then serve as an initiation point for the synthesis of a second peptide chain, resulting in a branched structure. The Ivdde protecting group is favored over the related Dde group due to its increased stability and reduced tendency for migration during synthesis. sigmaaldrich.comiris-biotech.de

Strategies for Cyclic Peptide Formation and Macrocyclization

The synthesis of cyclic peptides and other macrocyclic structures is another key application of this compound. sigmaaldrich.comsigmaaldrich.com After the linear peptide has been assembled on a solid support, the Ivdde group on the Dab residue can be selectively removed. The newly exposed γ-amino group can then be reacted with a C-terminal carboxylic acid or an activated side chain of another amino acid within the sequence to form a lactam bridge, resulting in a cyclic peptide. For instance, in the synthesis of bicyclic peptides, this compound can be used to introduce a site for cyclization. chemrxiv.org After removal of the Ivdde group, the side-chain amine can be reacted with another functional group on the peptide to form the second cyclic structure. chemrxiv.org This strategy has been employed in the development of inhibitors for targets such as the Zika virus protease. nih.gov

Site-Specific Functionalization and Derivatization of Peptides

The orthogonal nature of the Ivdde protecting group enables the precise, site-specific modification of peptides. Once the linear peptide is synthesized, the Ivdde group can be removed to unmask the γ-amino group of the Dab residue. This amine can then be selectively modified with a variety of molecules, including fluorophores, biotin, or other reporter tags. This allows for the creation of peptides with specific functionalities at defined positions. The stability of the Ivdde group to the conditions used for Fmoc removal is crucial for preventing premature deprotection and non-specific labeling. sigmaaldrich.com

Integration into Peptide Conjugation and Bioconjugation Research

This compound is a valuable tool in peptide and bioconjugation research. The ability to selectively deprotect the Dab side chain on the solid support allows for the attachment of various moieties, such as polyethylene (B3416737) glycol (PEG) chains or other polymers, to enhance the pharmacokinetic properties of the peptide. Furthermore, the exposed amine can be used to conjugate the peptide to larger molecules like proteins or nanoparticles. For example, research has shown the use of Fmoc-Dab(Dde)-OH, a related compound, for the site-specific labeling of antibody fragments. researchgate.net

Application in Stapled Peptide Synthesis

Stapled peptides are a class of constrained peptides that often exhibit enhanced secondary structure, proteolytic stability, and cell permeability. This compound has been utilized in the synthesis of stapled peptides. In one approach, the side chains of a Dab residue (introduced using this compound) and another amino acid like glutamic acid are deprotected and then cross-linked to form a lactam staple. explorationpub.com For example, in the design of p21-based stapled peptides, this compound was used to incorporate a lysine (B10760008) surrogate at a specific position for lactamization. explorationpub.com The selective removal of the Ivdde group with hydrazine allowed for the on-resin cyclization, which was orthogonal to the other protecting groups used in the synthesis. explorationpub.com

Development of Combinatorial Peptide Libraries

The properties of this compound make it suitable for the construction of combinatorial peptide libraries with diverse structures. chemimpex.com By incorporating this building block, libraries of branched or cyclic peptides can be generated. After the synthesis of a common linear peptide sequence, the selective deprotection of the Dab side chain allows for the introduction of a variety of different side chains or cyclic structures at that specific position. This approach significantly expands the chemical diversity of the peptide library, which can then be screened for various biological activities.

Stereochemical Implications and D Amino Acid Research

Incorporation of D-Diaminobutanoic Acid (D-Dab) into Peptide Sequences

The primary application of Fmoc-D-Dab(Ivdde)-OH is as a protected amino acid building block in peptide synthesis. chemimpex.comchemimpex.com The Fmoc group on the alpha-amine allows for its integration into a growing peptide chain using standard SPPS protocols. sigmaaldrich.comnih.gov The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group protects the side-chain (gamma) amine of the D-diaminobutanoic acid residue. This protection is critical as it allows for the selective modification of the peptide, such as the creation of branched or cyclic peptides, a key strategy in drug development. google.comchemimpex.com

The use of D-diaminobutanoic acid (Dab) itself is significant. For instance, dendrons made from diaminobutanoic acid have been used as carriers to deliver antisense peptide nucleic acids (PNAs) into Gram-negative bacteria, demonstrating the utility of this amino acid in constructing complex molecular transporters. nih.gov By using the D-isomer, scientists can create peptides that are not recognized by the body's natural enzymes, which primarily act on L-amino acids. lifetein.comjpt.com

Impact of D-Amino Acid Stereochemistry on Peptide Conformation and Stability

The stereochemistry of amino acids is a critical determinant of a peptide's three-dimensional structure and its subsequent biological function and stability. jpt.com Introducing D-amino acids, such as D-Dab, into a peptide sequence composed of L-amino acids can induce significant changes in its secondary structure and stability profile. rsc.orgmdpi.com

Enhanced Proteolytic Stability: One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation. mdpi.comnih.gov Peptidases and proteases in the body are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. lifetein.com Peptides containing D-amino acids are therefore less susceptible to hydrolysis. lifetein.comnih.gov

Studies on MUC2 peptides showed that adding D-amino acids to the flanking regions increased their enzymatic stability. lifetein.com

Adding two D-amino acids to the C-terminus of a peptide rendered it completely stable in 50% human serum over the course of the assay. lifetein.com

Similarly, placing D-amino acids at both the N- and C-termini resulted in peptides that were highly resistant to degradation in serum. lifetein.comnih.gov

This enhanced stability can lead to a longer circulation half-life for peptide-based drugs in the body. mdpi.com

Influence on Peptide Conformation: The introduction of a D-amino acid can have a profound, and sometimes unexpected, effect on the peptide's secondary structure. rsc.orgnih.gov This is due to the altered torsion angles of the D-residue's backbone, which affects local and global folding. rsc.org

The presence of certain D-amino acids can promote the formation of specific secondary structures like β-turns and β-hairpins. rsc.orgnih.gov For example, introducing a D-proline residue was shown to facilitate the formation of a β-hairpin structure that was not observed in the corresponding all-L-amino acid peptide. rsc.org

Conversely, D-amino acid incorporation can also disrupt established secondary structures. One study found that introducing a single D-phenylalanine residue into a peptide sequence hindered its ability to form a hydrogel, likely by altering the peptide's configuration and reducing intermolecular interactions. nih.gov

The specific impact on conformation is highly dependent on the position and type of the D-amino acid within the sequence. nih.gov A D-amino-acid scan, which involves systematically replacing each L-amino acid with its D-enantiomer, is a technique used to understand the structural importance of each residue. rsc.org

Table 1: Research Findings on the Impact of D-Amino Acid Incorporation
Study FocusKey FindingStructural ImpactReference
Antimicrobial Peptide (KKVVFKVKFKK)D-amino acid substitutions at the termini greatly improved stability in serum and maintained antimicrobial activity.Substitutions at termini had little effect on the alpha-helical structure, while substitutions in the middle disrupted it. nih.gov
MUC2 PeptidesAdding two D-amino acids to the C-terminus conferred complete stability in 50% human serum.Not specified, but stability against proteolytic degradation was the focus. lifetein.com
Antitumor Peptide (RDP215)Replacement of L-amino acids with D-enantiomers restored peptide stability in the presence of human serum.The D-amino acid variant showed an increased propensity for β-sheet conformation in solution. mdpi.com
Self-Assembling PeptidesIntroduction of D-Proline facilitated β-hairpin formation where the homochiral (all-L) peptide did not form a stable structure.Promoted formation of extended β-turn sheets and β-hairpins. rsc.org
Naphthalene-based DipeptidesIntroduction of one D-phenylalanine residue hampered hydrogelation.Altered peptide configuration, leading to reduced intermolecular interactions. nih.gov

Stereoselective Peptide Design and Synthesis

Stereoselective peptide design involves the intentional and precise placement of stereoisomers to create peptides with desired characteristics. jpt.com This approach is crucial for developing therapeutic peptides with improved efficacy and stability. jpt.commdpi.com

The design process often leverages advanced techniques such as computational modeling to predict how specific chiral configurations will affect peptide structure and function. jpt.com A key experimental strategy is the "D-amino-acid scan," where systematically replacing L-amino acids with their D-counterparts helps identify residues critical for folding and biological activity. rsc.org This allows researchers to fine-tune a peptide's properties, for example, by enhancing its stability while preserving its ability to bind to a biological target. lifetein.com

From a synthesis perspective, achieving this level of control requires specialized chemical tools. This is where building blocks like this compound become indispensable. sigmaaldrich.com

Stereospecific Incorporation : It ensures that the D-diaminobutanoic acid is incorporated with the correct (R)-stereochemistry. google.com

Orthogonal Protection : The use of the Fmoc group (removed by a base like piperidine) and the ivDde group (removed by hydrazine) provides orthogonal protection. nih.gov This allows chemists to deprotect and modify the side-chain amine independently of the peptide backbone, enabling the synthesis of complex, branched, or cyclic structures with high precision.

Enzymatic methods are also being explored for the stereospecific synthesis of D-amino acid-containing amides and peptides, offering an alternative to purely chemical routes. pu-toyama.ac.jp These strategies, combined with carefully designed building blocks, are advancing the frontier of peptide-based therapeutics. jpt.com

Advanced Methodological Considerations and Analytical Validation

Utilization in Automated Solid-Phase Peptide Synthesis Systems

Fmoc-D-Dab(Ivdde)-OH is a standard building block designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). beilstein-journals.org The principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com Automated synthesizers have streamlined this process, enabling the efficient production of peptides with high purity and yield. beilstein-journals.org

The key to the utility of this compound in automated SPPS is the orthogonality of the Ivdde protecting group. chempep.com The Ivdde group is stable under the standard conditions used for Fmoc-SPPS, which include treatment with a base (typically 20% piperidine (B6355638) in DMF) to remove the N-terminal Fmoc group before each coupling step, and strong acid (such as trifluoroacetic acid, TFA) for the final cleavage of the completed peptide from the resin. sigmaaldrich.comsigmaaldrich.com

This stability allows for the selective deprotection of the Dab side-chain amine at a specific point in the synthesis. chempep.com After the main peptide backbone is assembled, and while the peptide is still attached to the resin, the Ivdde group can be specifically removed using a mild solution of 2-10% hydrazine (B178648) in a solvent like N,N-Dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich-jp.com This exposes the side-chain amine, creating a branch point for further modification, such as the attachment of another peptide chain, a fatty acid, or a reporter molecule. sigmaaldrich.comcem.com To prevent unwanted reactions at the N-terminus during this step, it is typically protected with an acid-labile Boc group prior to Ivdde removal. sigmaaldrich.com

The integration of such orthogonally protected amino acids into automated SPPS protocols allows for the programmed, on-resin synthesis of highly complex, multi-functionalized peptides that would be difficult to produce using other methods. beilstein-journals.orgnih.gov

Table 1: Orthogonal Deprotection Scheme in Fmoc-SPPS
Protecting GroupProtected AmineCleavage ReagentStability
Fmocα-Amino20% Piperidine in DMFLabile to base; Stable to acid and hydrazine
Ivddeγ-Amino (Side-Chain)2-10% Hydrazine in DMFLabile to hydrazine; Stable to acid and base
tBu, Trt, Pbf (Typical Side-Chain Protection)Various Side-ChainsTrifluoroacetic Acid (TFA)Labile to strong acid; Stable to base and hydrazine

Enhancements via Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a significant enhancement to automated SPPS, dramatically reducing synthesis times while often improving the purity of the crude product. beilstein-journals.orgmerel.si The application of microwave energy to the reaction vessel overcomes the kinetic barriers associated with peptide coupling and deprotection, especially for sterically hindered sequences or complex structures like branched peptides. merel.si

When synthesizing branched peptides using this compound or its lysine (B10760008) analog, the growing peptide chains on the branched scaffold can lead to steric clashes and inefficient coupling in conventional SPPS. merel.si Microwave irradiation accelerates these difficult coupling steps, ensuring more complete reactions and minimizing the formation of deletion sequences. merel.si Research has shown that complex branched peptides can be synthesized in under five hours with purities exceeding 70% using MW-SPPS platforms. cem.commerel.si

The protocol for MW-SPPS using this compound follows the standard Fmoc chemistry cycle, but with controlled microwave heating applied during the coupling and deprotection steps. nih.gov The selective cleavage of the Ivdde group with hydrazine can also be performed within the microwave synthesizer, maintaining an efficient workflow for producing complex, modified peptides. merel.si

Advanced Analytical Techniques for Characterization of Modified Peptides

The successful synthesis of a modified peptide using this compound must be confirmed through rigorous analytical validation. A suite of techniques is employed to assess the purity, structure, and integrity of the final product.

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides. nih.gov This technique separates the target peptide from impurities, such as deletion sequences, incompletely deprotected peptides, or by-products from side reactions. edqm.eu

For analysis, the peptide is typically dissolved and injected into a C18 column. nih.gov A gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often water with 0.1% TFA) is used to elute the components from the column based on their hydrophobicity. nih.gov The eluting compounds are detected by a UV detector, commonly set at 210-220 nm, which corresponds to the absorbance of the peptide backbone. nih.govsemanticscholar.org The purity of the peptide is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Table 2: Typical RP-HPLC Conditions for Peptide Analysis
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
GradientLinear gradient, e.g., 0-80% B over 40 minutes
Flow Rate~1.0 mL/min
DetectionUV Absorbance at 210-220 nm

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and structural integrity of a synthetic peptide. nih.gov Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to measure the molecular weight of the peptide with high accuracy. The experimentally determined mass is compared to the theoretical mass calculated from the peptide's amino acid sequence. A match between these values provides strong evidence that the correct peptide was synthesized. nih.gov

MS is also critical for verifying specific modifications. For instance, after the selective removal of the Ivdde group from the Dab side chain, a distinct mass shift corresponding to the loss of the protecting group should be observed, confirming the success of the deprotection step. Furthermore, tandem mass spectrometry (MS/MS) can be employed for peptide mapping, where the peptide is fragmented in the mass spectrometer and the resulting fragment ions are analyzed to verify the amino acid sequence. nih.gov

A unique analytical advantage of the Ivdde protecting group is the ability to monitor its removal in real time using UV spectrophotometry. sigmaaldrich.comsigmaaldrich-jp.com The cleavage of the Ivdde group by hydrazine results in the formation of a chromophoric indazole by-product. sigmaaldrich.comsigmaaldrich-jp.com This by-product has a strong UV absorbance at a characteristic wavelength of approximately 290 nm. sigmaaldrich.comrsc.org

In automated synthesis systems, the eluant from the reaction vessel can be passed through a flow cell in a UV spectrophotometer. sigmaaldrich.com By monitoring the absorbance at 290 nm, the progress of the deprotection reaction can be tracked. The absorbance increases as the indazole by-product is released and returns to the baseline once the cleavage is complete. sigmaaldrich.comrsc.org This real-time monitoring ensures that the reaction is carried to completion without unnecessarily exposing the peptide to harsh reagents for extended periods, thereby optimizing the synthesis process. sigmaaldrich.com

Comparative Analysis of Orthogonal Protecting Groups

Comparison of Ivdde with Dde and Related Hydrazine-Labile Protecting Groups

The Ivdde group belongs to a class of protecting groups that are labile to hydrazine (B178648). iris-biotech.dersc.org Its primary counterpart within this class is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. peptide.com Both Ivdde and Dde are stable to the basic conditions (typically 20% piperidine (B6355638) in DMF) used for N-α-Fmoc group removal and the acidic conditions (TFA) used for final cleavage from the resin and removal of side-chain protecting groups like tBu. iris-biotech.de Their selective cleavage is achieved using a mild solution of 2% hydrazine in DMF. peptide.comglpbio.com

The principal difference between Ivdde and Dde lies in their steric hindrance and resulting stability.

Stability and Robustness : The Ivdde group is sterically more demanding than Dde. iris-biotech.de This increased bulk confers greater stability towards piperidine treatment during the repetitive Fmoc-deprotection cycles in SPPS. glpbio.comalfa-chemistry.combachem.com While Dde is generally stable, partial loss has been noted during the synthesis of long peptide sequences. peptide.com

Side Reactions : A significant issue with the Dde group is its tendency to migrate to unprotected primary amines, such as the ε-amino group of lysine (B10760008) or the N-terminus of the peptide chain, a phenomenon known as "scrambling". iris-biotech.de The more hindered Ivdde group is substantially less prone to this migration, ensuring the integrity of the peptide sequence. iris-biotech.dealfa-chemistry.com However, migration from the side-chain to the unprotected α-amino group of a Dpr residue can still occur with ivDde. peptide.comalfa-chemistry.com

Cleavage Efficiency : The robustness of the Ivdde group can also be a drawback. While Dde is generally easy to remove, the cleavage of Ivdde can be sluggish and sometimes incomplete. iris-biotech.de This is particularly problematic if the Ivdde-protected residue is located near the C-terminus of the peptide or within a sequence prone to aggregation on the solid support. iris-biotech.de

Other hydrazine-labile protecting groups have been developed, such as those based on barbituric acid (e.g., DMB) and hydroxyquinoline (e.g., Hqm), each with specific stability and cleavage profiles. researchgate.netcsic.es

Table 1: Comparison of Hydrazine-Labile Protecting Groups

Protecting GroupKey FeaturesAdvantagesDisadvantagesPrimary Cleavage Reagent
IvddeSterically hindered version of Dde. iris-biotech.dealfa-chemistry.comMore stable to piperidine than Dde; minimal side-chain migration. iris-biotech.deglpbio.comDifficult to remove in some sequences (e.g., aggregated or C-terminal). iris-biotech.de2% Hydrazine in DMF.
DdeLess sterically hindered than Ivdde. Easier to cleave than Ivdde. iris-biotech.deProne to migration ("scrambling"); potential for partial loss during long syntheses. peptide.comiris-biotech.de2% Hydrazine in DMF. peptide.com
DMBDimethylbarbituric acid-based. csic.esCleaved rapidly with mild hydrazine or hydroxylamine (B1172632) solutions. csic.esLess commonly used than Dde/Ivdde.2% Hydrazine or 2% Hydroxylamine in DMF. csic.es

Comparison with Acid-Labile (e.g., Mtt, Mmt) and Palladium-Labile (e.g., Alloc) Protecting Groups

The utility of Fmoc-D-Dab(Ivdde)-OH is best understood by comparing its hydrazine-labile protection strategy with other orthogonal systems, namely acid-labile and palladium-labile groups. iris-biotech.de

Acid-Labile Groups (Mtt, Mmt) : The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-sensitive protecting groups. peptide.comiris-biotech.de They are stable to the basic conditions of Fmoc removal and the hydrazine treatment used for Dde/Ivdde removal, but can be selectively cleaved using very mild acidic conditions, such as 1% TFA in DCM. iris-biotech.dersc.org This makes them orthogonal to both the Fmoc and Ivdde groups. The order of acid lability is generally Mmt > Mtt. peptide.combeilstein-journals.org A key limitation is their incompatibility with highly acid-sensitive resins (e.g., 2-chlorotrityl resin), as the mild acid cleavage can also prematurely cleave the peptide from the support. iris-biotech.debeilstein-journals.org

Palladium-Labile Groups (Alloc) : The allyloxycarbonyl (Alloc) group represents another orthogonal class. nih.govscispace.com It is stable to both acidic and basic conditions used in Fmoc-SPPS. iris-biotech.de The Alloc group is removed under neutral conditions using a palladium(0) catalyst and a scavenger. nih.govacs.org This provides a distinct set of deprotection conditions, making Alloc fully compatible and orthogonal with Fmoc/tBu, Boc/Bzl, and hydrazine-labile strategies. nih.goviris-biotech.de

Table 2: Comparative Analysis of Orthogonal Protecting Group Classes

Protecting Group ClassExamplesCleavage ConditionsOrthogonality to Fmoc/tBuKey Considerations
Hydrazine-LabileIvdde, Dde2% Hydrazine in DMF. Yes, stable to piperidine and TFA. Ivdde is robust but can be hard to cleave; Dde is less stable. iris-biotech.de
Acid-LabileMtt, Mmt~1% TFA in DCM. iris-biotech.dersc.orgYes, stable to piperidine. iris-biotech.deHighly acid-sensitive; may be incompatible with acid-labile resins. iris-biotech.debeilstein-journals.org
Palladium-LabileAllocPd(0) catalyst and scavenger (neutral pH). nih.govacs.orgYes, stable to piperidine and TFA. iris-biotech.deRequires use of a metal catalyst; offers a distinct, mild cleavage mechanism. numberanalytics.com

Orthogonality Challenges and Strategies for Mitigating Side Reactions in Multi-Protection Schemes

The use of multiple orthogonal protecting groups in the synthesis of complex peptides is a powerful strategy, but it is not without challenges. numberanalytics.comnih.gov Achieving high yields of the desired product requires careful planning to avoid side reactions and incomplete deprotection steps. chemistry.coach

Common Challenges:

Incomplete Deprotection : As noted with the Ivdde group, robust protecting groups can be difficult to remove completely, especially when located in sterically hindered positions or within aggregated peptide sequences. iris-biotech.de On-resin aggregation, a common issue with hydrophobic or β-sheet-forming peptides, can prevent reagents from accessing the reaction sites, leading to failed coupling and deprotection steps. nih.gov

Protecting Group Migration (Scrambling) : The migration of a protecting group from its intended side-chain to another free amine is a significant side reaction that compromises the final product's identity. iris-biotech.de The scrambling of the Dde group is a classic example of this problem. iris-biotech.de

Lack of Perfect Orthogonality : While groups are classified as orthogonal, there can be minor overlaps in their lability. For instance, some Mtt groups can be partially removed during prolonged exposure to conditions intended for other groups, and care must be taken when using Mmt and Trt groups together to avoid overlapping deprotection. peptide.comrsc.org

Side Reactions from Cleavage Reagents : The reagents used for deprotection can themselves cause side reactions. For example, hydrazine concentrations above 2% can lead to cleavage at glycine (B1666218) residues or the conversion of arginine to ornithine. peptide.com Bases like DBU, sometimes used to accelerate Fmoc removal, can catalyze aspartimide formation. peptide.com

Strategies for Mitigation:

Protecting Group Selection : The most crucial strategy is the careful selection of protecting groups. For sequences prone to Dde migration, the more stable Ivdde is a superior choice. iris-biotech.de If Ivdde removal is anticipated to be difficult, a newer, more labile but still stable group like ivDmb might be considered. iris-biotech.de

Optimization of Reaction Conditions : Fine-tuning the deprotection conditions is essential. This includes adjusting the concentration of the cleavage reagent, reaction time, and temperature. peptide.com For difficult Ivdde removals, repeated, short treatments with fresh hydrazine solution may be more effective than a single, prolonged treatment. peptide.com

Use of Scavengers : During acid-labile deprotection (e.g., of Mtt, Mmt, or during final cleavage), carbocations are generated that can re-attach to electron-rich residues like tryptophan or react with methionine. peptide.com The addition of "scavengers" such as triisopropylsilane (B1312306) (TIS) or water to the cleavage cocktail can trap these reactive species. rsc.org

Disrupting Aggregation : For "difficult sequences" prone to aggregation, strategies include synthesizing at elevated temperatures, using special solvents, or incorporating "disrupting" building blocks like pseudoprolines or Dmb-protected dipeptides into the peptide backbone. nih.govshigematsu-bio.com

By understanding the distinct properties of protecting groups like Ivdde and anticipating potential challenges, chemists can design robust synthetic routes to access complex, modified peptides with high fidelity.

Table of Mentioned Compounds

Abbreviation/Common NameFull Chemical Name
This compoundN-α-(9-Fluorenylmethyloxycarbonyl)-N-γ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-diaminobutanoic acid
Ivdde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl
Dde1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl
Mtt4-Methyltrityl (or Methyltrityl)
Mmt4-Methoxytrityl (or Methoxytrityl)
AllocAllyloxycarbonyl
Fmoc9-Fluorenylmethyloxycarbonyl
tButert-Butyl
Boctert-Butyloxycarbonyl
BzlBenzyl
DabDiaminobutanoic acid
DprDiaminopropionic acid
DMFN,N-Dimethylformamide
TFATrifluoroacetic acid
DCMDichloromethane (B109758)
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
TISTriisopropylsilane
ivDmbIsovaleryl-1,3-dimethylbarbituric acid
DMBDimethylbarbituric acid
HqmHydroxyquinoline-based Acm derivative
TrtTrityl

Emerging Research Directions and Future Perspectives

Innovations in Orthogonal Protecting Group Chemistry for Diaminobutanoic Acid Derivatives

The strategic use of orthogonal protecting groups is fundamental to the synthesis of complex peptides, such as those with branches or cyclic structures. iris-biotech.de The Fmoc/tBu strategy is a widely used combination, where the base-labile Fmoc group protects the α-amino group and acid-labile groups like tBu protect side chains. rsc.org For selective side-chain modifications on the solid phase, protecting groups are needed that are stable during the main synthesis but can be removed under specific conditions without affecting other protecting groups or cleaving the peptide from the resin. peptide.com

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group, present on the side chain of Fmoc-D-Dab(Ivdde)-OH, is a key player in this context. It is a more sterically hindered version of the Dde group. peptide.com Both Dde and ivDde are stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from many resins. Their key feature is their selective removal by a solution of 2% hydrazine (B178648) in dimethylformamide (DMF). This orthogonality allows for site-specific manipulation of the Dab side-chain amine while the peptide remains attached to the solid support.

Innovations are continually sought to refine this orthogonality. While effective, hydrazine can also cleave Fmoc groups, necessitating protection of the N-terminus with a group like Boc if the ivDde group is to be removed mid-synthesis. peptide.com Research has explored alternative deprotection methods, such as using hydroxylamine (B1172632) hydrochloride with imidazole (B134444) in N-methylpyrrolidone (NMP), which can selectively remove Dde groups in the presence of Fmoc groups. peptide.com

The ivDde group was developed to address the instability and potential for migration of the earlier Dde group during prolonged syntheses. peptide.comiris-biotech.de this compound offers greater stability compared to its Dde counterpart, making it more reliable for the synthesis of long or complex peptide sequences. bachem.com However, challenges remain, as the robust nature of ivDde can sometimes lead to difficult or incomplete removal, especially in aggregating sequences or when the group is near the C-terminus. iris-biotech.desigmaaldrich-jp.com This has spurred ongoing research into new protecting groups and deprotection strategies that offer a better balance of stability and cleavage efficiency.

Protecting Group CombinationNα-ProtectionSide-Chain ProtectionDeprotection ConditionsOrthogonality
Fmoc/tBu Fmoc (Base-labile)tBu (Acid-labile)Fmoc: Piperidine; tBu: TFAHigh
Fmoc/ivDde Fmoc (Base-labile)ivDde (Hydrazine-labile)Fmoc: Piperidine; ivDde: 2% Hydrazine in DMFHigh, allows on-resin side-chain modification
Boc/Z Boc (Acid-labile)Z (Hydrogenolysis/HF)Boc: TFA; Z: H₂/Pd or HFModerate

Advancements in Peptide Engineering and Rational Design

This compound is a valuable tool for peptide engineering and rational design, fields that aim to create peptides with specific structures and functions. The incorporation of non-proteinogenic amino acids like D-Dab is a key strategy to enhance peptide properties. researchgate.netnih.gov Using the D-enantiomer, as in this compound, can increase resistance to proteolytic degradation, thereby improving the peptide's stability and bioavailability in biological systems. chempep.com

The orthogonal nature of the ivDde group is particularly advantageous for creating structurally diverse peptides. peptide.com It allows for the site-specific introduction of modifications on the Dab side chain. This can include:

Cyclization: Creating lactam bridges by forming an amide bond between the deprotected Dab side-chain amine and a carboxylic acid elsewhere in the peptide, leading to conformationally constrained and often more active molecules. peptide.comiris-biotech.de

Lipidation: Attaching fatty acids to improve membrane interaction or prolong half-life. kvinzo.com

PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains to enhance solubility and pharmacokinetic profiles. peptide.com

Labeling: Introducing fluorescent probes or other reporter molecules for diagnostic or research applications. peptide.comacs.org

The ability to introduce D-amino acids and perform selective modifications enables the rational design of peptidomimetics, which mimic the structure of natural peptides but have improved therapeutic properties. chempep.com For instance, diaminobutanoic acid has been used to create cationic peptide dendrons that act as effective carriers for delivering antisense peptide nucleic acids (PNAs) into bacteria, showcasing its potential in developing novel antimicrobial agents. acs.org

Theoretical and Computational Approaches in Peptide Synthesis Planning

The complexity of modern peptide synthesis, especially for molecules incorporating multiple orthogonal protecting groups and non-natural amino acids, necessitates advanced planning tools. Theoretical and computational methods are becoming increasingly important for designing efficient and successful synthesis strategies. researchgate.net

For a peptide containing this compound, computational tools can help predict potential challenges. For example:

Aggregation Prediction: Algorithms can analyze the peptide sequence to predict regions prone to aggregation during solid-phase peptide synthesis (SPPS), a common problem that can hinder coupling reactions and protecting group removal. sigmaaldrich-jp.com

Deprotection Efficiency: Molecular modeling can simulate the accessibility of the ivDde group to the hydrazine reagent. This could help predict sequences where the removal of the robust ivDde group might be sluggish, allowing chemists to adjust the synthesis plan accordingly, for instance by choosing a more labile protecting group if possible. iris-biotech.de

Conformational Analysis: Computational methods like molecular dynamics (MD) simulations can predict the three-dimensional structure of the final peptide. acs.org This is crucial in rational design, as it helps to ensure that the incorporation of D-Dab and any subsequent side-chain modifications will lead to the desired conformation for biological activity. nih.gov

These predictive tools, often part of a larger "computational design" pipeline, help to minimize failed syntheses, reduce waste, and accelerate the discovery of novel peptide-based drugs and materials. researchgate.net By simulating potential issues before starting the actual synthesis, chemists can make more informed decisions about the choice of building blocks, protecting group strategy, and reaction conditions.

Potential Applications in Advanced Biomaterial and Nanotechnology Research

The unique properties of peptides containing this compound open up possibilities in biomaterials and nanotechnology. The ability to create well-defined, functionalized peptide structures is key to developing new materials with tailored properties.

Self-Assembling Peptides: The rational design of amphipathic peptides, which have distinct hydrophobic and hydrophilic faces, can lead to self-assembly into higher-order structures like nanofibers, hydrogels, or vesicles. nih.gov The incorporation of D-Dab allows for fine-tuning of charge and hydrophobicity, influencing the morphology and properties of the resulting nanomaterials. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for 3D cell culture.

Functionalized Surfaces: The selective deprotection of the ivDde group allows for the covalent attachment of peptides to surfaces or nanoparticles in a specific orientation. acs.org This is critical for creating biosensors, where the precise arrangement of the peptide recognition element is essential for function.

Targeted Drug Delivery: Peptides containing D-Dab can be incorporated into larger nanostructures, such as liposomes or polymeric nanoparticles, to act as targeting ligands. acs.orguni-muenchen.de For example, a peptide sequence that binds to a specific cancer cell receptor can be synthesized using this compound, with the Dab side chain used as an attachment point for the nanoparticle. This creates a targeted delivery system that can selectively deliver a therapeutic payload to diseased cells. uni-muenchen.de

Unexplored Research Avenues and Methodological Challenges

Despite its utility, the use of this compound is not without challenges, and several avenues for future research remain open.

Greener Deprotection Methods: The standard deprotection reagent for ivDde, hydrazine, is highly toxic. A significant area for future research is the development of more environmentally benign and "greener" deprotection strategies that maintain the required orthogonality. rsc.org

Overcoming Steric Hindrance: The bulky nature of the ivDde group can sometimes pose a challenge, not only in its removal but also during the coupling of the subsequent amino acid. iris-biotech.de Research into optimizing coupling conditions or developing novel activation reagents for sterically hindered couplings involving such building blocks is needed.

Expanding the Orthogonal Toolbox: While the Fmoc/ivDde pair is powerful, there is a continuous need for more, fully orthogonal protecting groups to allow for the synthesis of even more complex, multi-functionalized peptides. iris-biotech.demdpi.com This involves designing new protecting groups that are removed by unique chemical or enzymatic triggers.

Dynamic and Responsive Materials: An unexplored frontier is the use of the Dab side chain as a dynamic point. One could envision designing systems where the deprotection of the ivDde group triggers a change in the material's properties, such as a hydrogel collapse or the activation of a therapeutic agent in response to a specific chemical stimulus.

Late-Stage Functionalization: While ivDde allows for on-resin modification, research into late-stage functionalization of peptides in solution after cleavage from the resin is also growing. researchgate.net Developing methods to selectively modify the Dab side chain under biocompatible conditions could enable the creation of complex bioconjugates.

Q & A

Q. How do I design orthogonal protection strategies for site-specific modifications using Fmoc-D-Dab(Ivdde)-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The ivDde group in this compound is stable under standard Fmoc deprotection conditions (20% piperidine in DMF) and acidic cleavage (TFA), enabling selective removal with 2% hydrazine or hydroxylamine in DMF . To achieve orthogonal protection:

Use Boc protection for the N-terminus to preserve ivDde during backbone assembly.

After peptide chain elongation, selectively remove ivDde with 2–10% hydroxylamine (depending on steric hindrance) to expose the Dab side-chain amine for conjugation .

Validate deprotection efficiency via UV absorbance at 290 nm (indazole byproduct absorption) .

Q. What is the standard protocol for ivDde deprotection in this compound?

  • Methodological Answer :
  • Incubate the resin-bound peptide in DMF containing 2% hydroxylamine (v/v) for 1–2 hours at room temperature.
  • For sterically hindered residues, increase hydroxylamine concentration to 5–10% and extend reaction time to 4–6 hours .
  • Monitor completion using Kaiser or chloranil tests for free amines or UV spectroscopy .

Q. How can I monitor ivDde deprotection in real time?

  • Methodological Answer : The hydrolysis of ivDde releases an indazole byproduct with strong absorbance at 290 nm. Use a UV spectrophotometer to track absorbance changes during deprotection. A >90% reduction in absorbance indicates complete removal .

Advanced Research Questions

Q. How do I resolve contradictions in ivDde deprotection efficiency under varying reaction conditions?

  • Methodological Answer : Conflicting reports on ivDde stability may arise from solvent purity, hydroxylamine concentration, or resin swelling. To troubleshoot:

Compare deprotection kinetics in anhydrous DMF vs. DMF with trace water (water accelerates hydrolysis) .

Optimize resin swelling by pre-treating with DMF for 30 minutes before deprotection.

Validate using LC-MS to detect residual ivDde-protected peptides .

Q. What strategies enable multi-step orthogonal modifications using ivDde with other protecting groups (e.g., Alloc or Mtt)?

  • Methodological Answer :
  • Combine ivDde with acid-labile groups (e.g., Alloc) for sequential modifications:

Remove Alloc first via Pd(0)-catalyzed allyl transfer in mild conditions (e.g., Pd(PPh₃)₄, morpholine).

Deprotect ivDde with hydroxylamine to expose Dab for subsequent coupling .

  • Avoid using Mtt/Mmt with ivDde due to overlapping lability in acidic conditions .

Q. How do I analyze unexpected side products during Dab side-chain functionalization?

  • Methodological Answer : Side reactions (e.g., over-alkylation or hydrolysis) can occur due to prolonged hydroxylamine exposure or residual TFA. Mitigate by:

Limiting hydroxylamine treatment to ≤4 hours.

Neutralizing TFA traces with 5% DIEA in DMF before ivDde deprotection.

Characterize byproducts using MALDI-TOF/ESI-MS and compare with theoretical masses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.